1,3-Dichlorotetrafluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives involves complex reactions, highlighting the challenges and innovations in the synthesis of fluorinated aromatic compounds. For example, a study by Sasaki, Tanabe, and Yoshifuji (1999) describes the synthesis of sterically hindered tetrafluorobenzene derivatives through aromatic nucleophilic substitution, showcasing the intricate methods required to synthesize such compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
Molecular structure analysis of fluorinated benzene derivatives often employs spectroscopic methods and X-ray crystallography. The study by Sasaki et al. utilized 19F NMR spectroscopy and X-ray crystallography to reveal unusually large bond angles around phosphorus atoms in their synthesized compounds, illustrating the peculiarities in the molecular structure that can arise from the substitution patterns of fluorine and chlorine atoms on the benzene ring (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Fluorinated benzene derivatives participate in a variety of chemical reactions, leveraging the reactivity of the fluorine and chlorine atoms. For instance, the electrochemical fluorination of aromatic compounds has been explored as a method to introduce fluorine atoms into the benzene ring, demonstrating the chemical reactivity of these compounds under specific conditions (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Scientific Research Applications
Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes : This study explored the reactions of 1,3-dichlorotetrafluorobenzene with aqueous ammonia, both in the presence and absence of copper(I) salt, leading to fluorine replacement by an amino group. This reaction is significant in the context of organic synthesis and the modification of polyfluorinated compounds (Selivanova, Pokrovskii, & Shteingarts, 2002).
Biodegradation of Difluorobenzenes : The biodegradation capabilities of a microbial strain, Labrys portucalensis, were tested on 1,3-dichlorotetrafluorobenzene, revealing its potential as a sole carbon and energy source, indicating an environmentally friendly way to decompose such compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Synthesis from 1,3-Dichlorobenzene : A method was developed for synthesizing 1,3-difluorobenzene from 1,3-dichlorobenzene, involving steps like nitration, fluorination, and dechlorination. This showcases a route for producing valuable fluorinated aromatic compounds (Xue, 2001).
NMR Spectra Analysis : Nuclear magnetic resonance (NMR) spectra of 1,3-dichlorotetrafluorobenzene in nematic solvents were studied, providing insights into molecular geometry and anisotropy of indirect fluorine-fluorine coupling, useful in physical chemistry and materials science (Otter, Gerritsen, & Maclean, 1973).
Halogenation and Halogen Exchange : Research on the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzene, including 1,3-dichlorotetrafluorobenzene, provided insights into the production of polychlorinated derivatives with thermal stability, relevant to the synthesis of fluorinated organic compounds (Herkes, 1977).
C−H···F Interactions in Crystal Structures : This study discussed the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes, including 1,3-dichlorotetrafluorobenzene. Such interactions are vital in understanding molecular interactions in solid-state chemistry (Thalladi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIJIYWQWRQWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152595 | |
Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichlorotetrafluorobenzene | |
CAS RN |
1198-61-4 | |
Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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